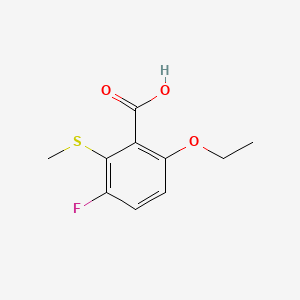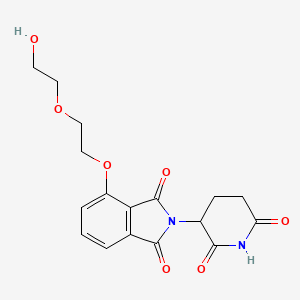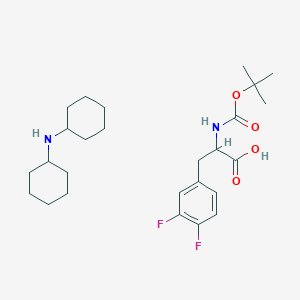
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a naphthalene ring system. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but generally ranges from several hours to overnight
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors for large-scale synthesis .
Analyse Chemischer Reaktionen
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of reduced naphthalene derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2-(trifluoromethoxy)phenyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: Similar in structure but lacks the naphthalene ring, resulting in different chemical and physical properties.
2-Fluoro-1-(trifluoromethoxy)benzene: Another fluorinated aromatic compound with a different substitution pattern, leading to variations in reactivity and applications.
1-Fluoro-2-(trifluoromethoxy)benzene:
Eigenschaften
Molekularformel |
C17H10F4O |
|---|---|
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
1-fluoro-2-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)22-17(19,20)21/h1-10H |
InChI-Schlüssel |
BBQUGBUFFUAEQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
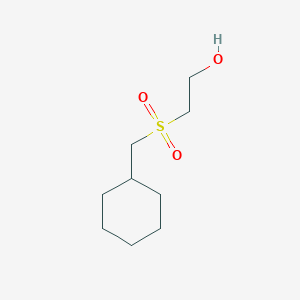
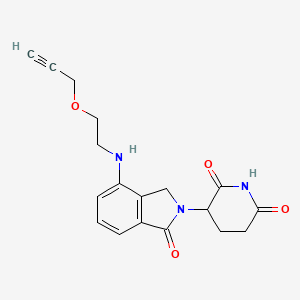
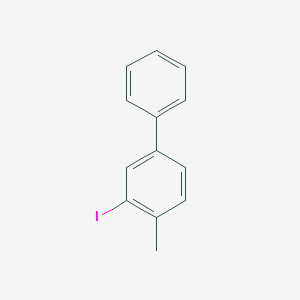
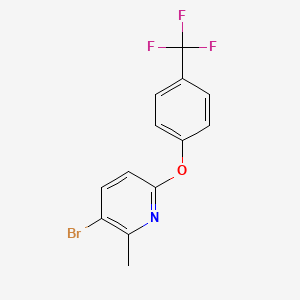
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
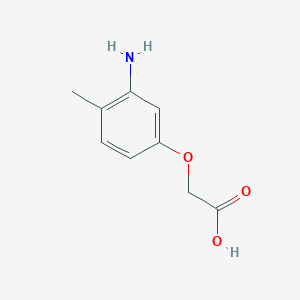
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
